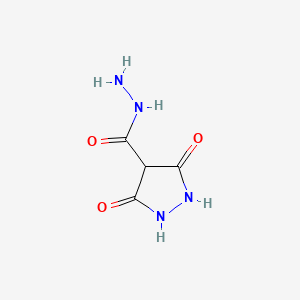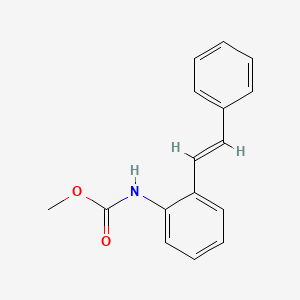
Methyl (E)-(2-styrylphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (E)-(2-styrylphenyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound features a styryl group attached to a phenyl ring, which is further connected to a carbamate moiety. The presence of the styryl group imparts unique chemical properties to the compound, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl (E)-(2-styrylphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of (E)-2-styrylphenol with methyl isocyanate under controlled conditions. The reaction typically requires a catalyst, such as a base or an acid, to facilitate the formation of the carbamate linkage. The reaction is carried out at moderate temperatures to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and minimizes the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl (E)-(2-styrylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically targets the styryl group, leading to the formation of corresponding epoxides or diols.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the carbamate group to an amine or the styryl group to an alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.
Substitution: Amines, alcohols, and appropriate solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Amines, alkanes.
Substitution: Carbamate derivatives with different substituents.
Applications De Recherche Scientifique
Methyl (E)-(2-styrylphenyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: this compound is explored for its potential use in drug development. Its ability to interact with specific enzymes and receptors makes it a candidate for designing new pharmaceuticals.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings. Its chemical properties contribute to the enhancement of material performance and durability.
Mécanisme D'action
The mechanism of action of methyl (E)-(2-styrylphenyl)carbamate involves its interaction with specific molecular targets. The styryl group allows the compound to bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, preventing substrate binding. Additionally, the compound can interact with cellular pathways, influencing signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
Methyl (E)-(2-styrylphenyl)carbamate can be compared with other carbamate compounds, such as:
Ethyl carbamate: Known for its use in the production of polyurethane foams and as a fermentation by-product in alcoholic beverages.
Phenyl carbamate: Used as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Methyl carbamate: Commonly used as a pesticide and in the production of plastics.
Uniqueness: this compound stands out due to the presence of the styryl group, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C16H15NO2 |
|---|---|
Poids moléculaire |
253.29 g/mol |
Nom IUPAC |
methyl N-[2-[(E)-2-phenylethenyl]phenyl]carbamate |
InChI |
InChI=1S/C16H15NO2/c1-19-16(18)17-15-10-6-5-9-14(15)12-11-13-7-3-2-4-8-13/h2-12H,1H3,(H,17,18)/b12-11+ |
Clé InChI |
PHJVQKWCXJQJNL-VAWYXSNFSA-N |
SMILES isomérique |
COC(=O)NC1=CC=CC=C1/C=C/C2=CC=CC=C2 |
SMILES canonique |
COC(=O)NC1=CC=CC=C1C=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


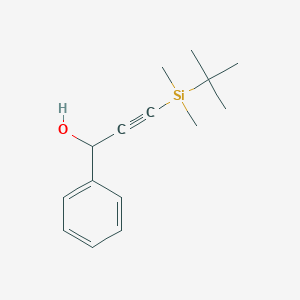
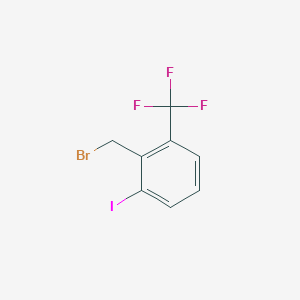
![N-(2-Ethylphenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)acetamide](/img/structure/B15204122.png)

![13-methoxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B15204132.png)

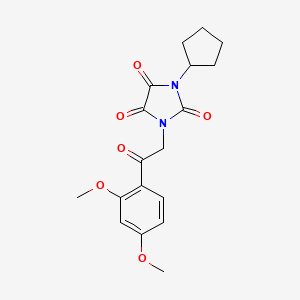
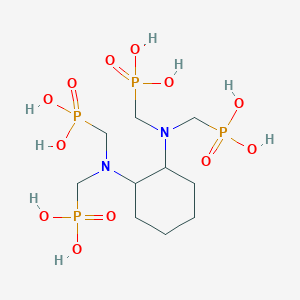
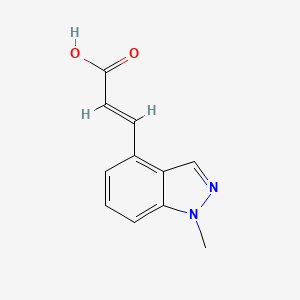
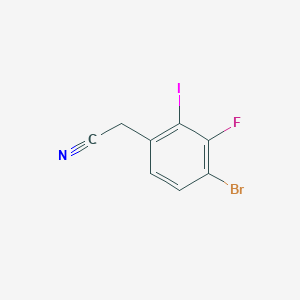
![2-Acetamido-2-[5-(perfluorooct-1-yl)pent-1-yl]malonic acid](/img/structure/B15204169.png)
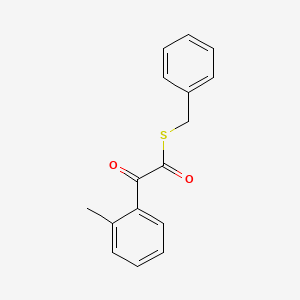
![[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B15204179.png)
